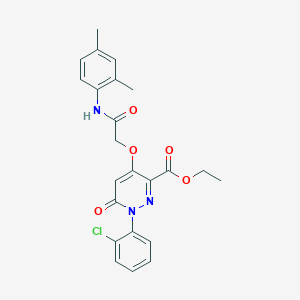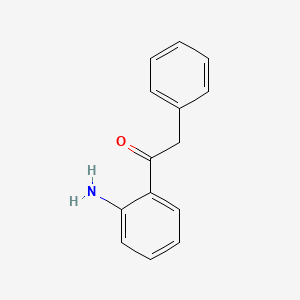
1-(2-Aminophenyl)-2-phenylethanone
描述
1-(2-Aminophenyl)-2-phenylethanone is an organic compound with a structure that includes both an amino group and a ketone group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzophenone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 1-(2-Aminophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Secondary alcohols derived from the reduction of the ketone group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
科学研究应用
1-(2-Aminophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Aminophenyl)-2-phenylethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(2-Aminophenyl)-2-phenylethanol: Similar structure but with a hydroxyl group instead of a ketone.
2-Aminobenzophenone: Lacks the phenylethanone moiety but shares the aminophenyl structure.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid backbone but different functional groups.
Uniqueness: 1-(2-Aminophenyl)-2-phenylethanone is unique due to the presence of both an amino group and a ketone group on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
属性
IUPAC Name |
1-(2-aminophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZEDMZASVGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
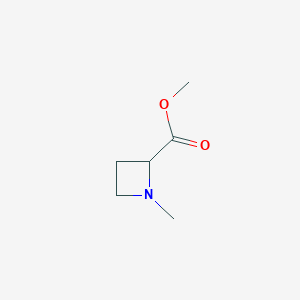
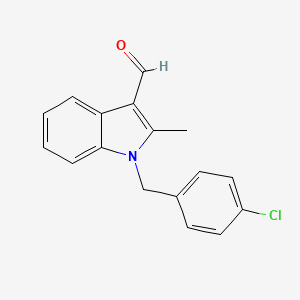
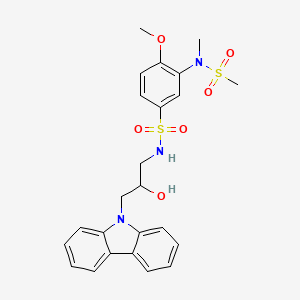
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)
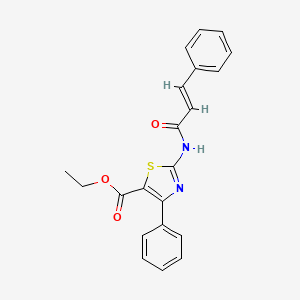
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
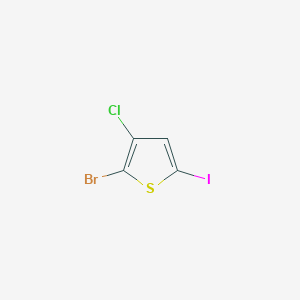
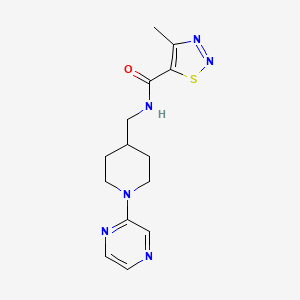
![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)
